molecular formula C10H12F2N4 B11730754 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11730754
M. Wt: 226.23 g/mol
InChI Key: ZZVMZXMRTWZSBS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a pyrrole moiety through a methyl linkage. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable candidate for various applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common method includes the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to introduce the difluoromethyl group into the pyrazole ring. The subsequent steps involve the formation of the pyrazole-pyrrole linkage through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12F2N4

Molecular Weight

226.23 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12F2N4/c1-15-5-2-3-8(15)7-13-9-4-6-16(14-9)10(11)12/h2-6,10H,7H2,1H3,(H,13,14)

InChI Key

ZZVMZXMRTWZSBS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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